5-biphenyl-4-yl-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
5-{[1,1’-BIPHENYL]-4-YL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a biphenyl group and multiple nitrogen atoms within the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,1’-BIPHENYL]-4-YL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-{[1,1’-BIPHENYL]-4-YL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4,7-trione derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-{[1,1’-BIPHENYL]-4-YL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-{[1,1’-BIPHENYL]-4-YL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-d]pyrimidine: Known for its interactions with enzymes and potential pharmacological applications.
Uniqueness
5-{[1,1’-BIPHENYL]-4-YL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE stands out due to its unique biphenyl group, which enhances its stability and allows for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-phenylphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C21H19N3O3/c1-23-19-18(20(26)24(2)21(23)27)16(12-17(25)22-19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,22,25) |
InChI Key |
VJCWJHJJTALMAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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